molecular formula C28H32O6 B12737353 Mebenoside, (1R)- CAS No. 20822-89-3

Mebenoside, (1R)-

Cat. No.: B12737353
CAS No.: 20822-89-3
M. Wt: 464.5 g/mol
InChI Key: MYVXMYUGQJQBIV-FXGKLIOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mebenoside, (1R)- involves several steps. One common method includes the use of benzyl alcohol derivatives and specific reaction conditions to achieve the desired stereochemistry . The process typically involves the protection of hydroxyl groups, selective oxidation, and subsequent deprotection to yield the final product.

Industrial Production Methods

Industrial production of Mebenoside, (1R)- often employs large-scale organic synthesis techniques. These methods focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are commonly applied to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Mebenoside, (1R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mebenoside, (1R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is investigated for its anti-inflammatory properties and potential therapeutic effects.

    Medicine: Research explores its potential use in treating inflammatory diseases and other medical conditions.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Mebenoside, (1R)- involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and other mediators .

Comparison with Similar Compounds

Properties

CAS No.

20822-89-3

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol

InChI

InChI=1S/C28H32O6/c1-30-28-25(29)27(33-19-23-15-9-4-10-16-23)26(34-28)24(32-18-22-13-7-3-8-14-22)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26-,27-,28+/m1/s1

InChI Key

MYVXMYUGQJQBIV-FXGKLIOSSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Canonical SMILES

COC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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